N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-8-12(3)16-14(9-10)17-15(18)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKLZMERXWXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide typically involves the reaction of 2-amino-4,6-dimethylpyridine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-(4,6-dimethylpyridin-2-yl)-2-methylbenzoic acid.
Reduction: Formation of N-(4,6-dimethylpyridin-2-yl)-2-methylbenzylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Piperazine-1-carbothioamide Derivatives
Compounds sharing the N-(4,6-dimethylpyridin-2-yl) group but with piperazine-1-carbothioamide backbones (e.g., compounds 26–29, 35–38) exhibit distinct physicochemical properties due to variations in aryl substituents:
Key Differences :
Functional Group Variations: Amide vs. Thiourea
The compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide () replaces the amide bond with a thiourea group. This substitution alters spectroscopic and reactivity profiles:
Heterocyclic Modifications
- Benzimidazole Analogs : N-(4,6-Dimethylpyridin-2-yl)-1H-benzimidazol-2-amine () replaces the benzamide with a benzimidazole ring. X-ray studies reveal planar geometries with intramolecular hydrogen bonds (N–H···N), enhancing thermal stability compared to the flexible amide linkage in the target compound .
- Pyrimidine Derivatives : TG11-77·HCl (), an EP2 antagonist, incorporates a pyrimidine-carboxamide scaffold. This modification improves brain permeability and water solubility, suggesting that pyridine-to-pyrimidine substitutions could optimize pharmacokinetic properties .
Pharmacological Potential
- TG11-77·HCl () demonstrates high selectivity for EP2 receptors, indicating that the 4,6-dimethylpyridin-2-yl group may enhance target affinity in neurological disorders .
- Piperazine-1-carbothioamides () are explored for antimicrobial activity, though their thiourea moiety may limit metabolic stability compared to amides .
Biological Activity
N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 4 and 6 positions with methyl groups, along with a 2-methylbenzamide moiety. This structural configuration is significant for its biological properties.
The compound's mechanism of action involves interaction with specific molecular targets, primarily through the inhibition of enzymes and receptors involved in various biological pathways:
- Inhibition of NF-kB : The compound has been shown to inhibit the transcription factor NF-kB, which plays a crucial role in inflammatory responses and apoptosis. By inhibiting NF-kB, it can reduce the production of pro-inflammatory cytokines and induce cell death in cancer cells.
- Enzyme Interaction : this compound may also modulate the activity of enzymes involved in cellular signaling pathways, contributing to its anti-cancer properties.
Anti-Inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been studied for its potential to inhibit various inflammatory mediators, which can be beneficial in treating conditions characterized by excessive inflammation.
Anti-Cancer Properties
The compound's ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy. In vitro studies have demonstrated its efficacy against various cancer cell lines by promoting cell death through the modulation of NF-kB and other apoptotic pathways .
Case Studies and Experimental Data
-
In Vitro Studies : In experiments involving different cancer cell lines, this compound exhibited significant cytotoxicity. For instance, it was tested on breast cancer cells where it reduced cell viability significantly compared to control groups.
Cell Line IC50 (µM) Effect Observed MCF-7 (Breast) 10 50% reduction in viability HeLa (Cervical) 15 Induction of apoptosis A549 (Lung) 12 Inhibition of proliferation - Animal Models : In vivo studies showed that administration of the compound resulted in reduced tumor growth in xenograft models. The mechanism involved downregulation of NF-kB activity and subsequent decrease in tumor-promoting factors .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound that contribute to its biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4,6-dimethylpyridin-2-yl)benzamide | Pyridine ring at position 2 | Different substitution pattern affecting activity |
| N-(4-chloro-6-methylpyridin-2-yl)benzamide | Chlorine substitution | Enhanced potency against certain kinases |
| N-(3-pyridinyl)-2-methylbenzamide | Pyridine ring at position 3 | Variation in anti-inflammatory effects |
Q & A
Basic: What synthetic methodologies are recommended for N-(4,6-dimethylpyridin-2-yl)-2-methylbenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling reactions between substituted pyridine and benzamide derivatives. For example, analogous compounds are synthesized using pyridine as a solvent and catalyst under reflux conditions . Key optimizations include:
- Temperature control : Maintaining reflux temperatures (e.g., 80–100°C) to enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) improve solubility of intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or chloroform/methanol ensures high purity (>95%).
Post-synthesis, validate purity via HPLC and structural confirmation using -/-NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- NMR spectroscopy :
- Mass spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray crystallography : For crystalline derivatives, SHELXL refines structures using diffraction data, resolving bond lengths/angles and hydrogen-bonding networks .
Advanced: How can researchers address contradictions in biological activity data across different assay systems?
Answer:
Contradictions may arise from assay-specific variables. Mitigation strategies include:
- Orthogonal validation : Use complementary assays (e.g., cell viability vs. enzymatic inhibition) to confirm activity .
- Compound stability : Assess solubility (via DLS or nephelometry) and degradation (via LC-MS under assay conditions).
- Cell line specificity : Evaluate membrane permeability (logP) and efflux pump expression (e.g., P-gp) in different cell models.
- Dose-response consistency : Ensure IC values are reproducible across ≥3 independent experiments .
Advanced: What crystallographic refinement strategies are effective for this compound using SHELXL, particularly with low-resolution data?
Answer:
For challenging datasets:
- Restraints/constraints : Apply geometric restraints for bond lengths/angles (DFIX, DANG) and thermal motion (SIMU/DELU) to stabilize refinement .
- Twinning analysis : Use TWIN/BASF commands to model twinning if R > 0.1.
- Residual density : Inspect Fo-Fc maps for disordered solvent or missing H-atoms; apply SQUEEZE if necessary.
- Validation tools : Employ CheckCIF to identify outliers in bond geometry and displacement parameters .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?
Answer:
SAR strategies include:
- Systematic substitution : Modify the benzamide (e.g., electron-withdrawing groups at the 2-methyl position) or pyridinyl moiety (e.g., 4,6-dimethyl vs. halogenated analogs) to enhance target binding .
- Docking studies : Use AutoDock or Schrödinger to predict interactions with targets (e.g., PHGDH) and guide synthetic priorities.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic regions (e.g., methyl groups) using MOE or Discovery Studio.
- In vitro validation : Test derivatives in dose-response assays (IC) and selectivity panels to minimize off-target effects .
Advanced: What experimental design considerations are critical for in vitro cytotoxicity studies of this compound?
Answer:
- Cell line selection : Use PHGDH-dependent cancer lines (e.g., MDA-MB-468) and controls (PHGDH-negative lines) to confirm mechanism-specific cytotoxicity .
- Assay conditions : Optimize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hours) to avoid false negatives.
- Resazurin vs. MTT : Compare reducing agents to account for metabolic interference (e.g., NAD(P)H depletion).
- Combination studies : Test synergy with serine-depletion media or inhibitors of downstream pathways (e.g., SHMT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
